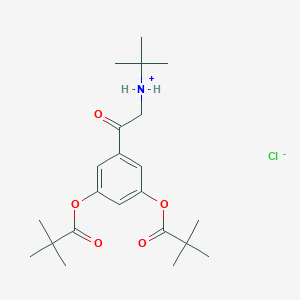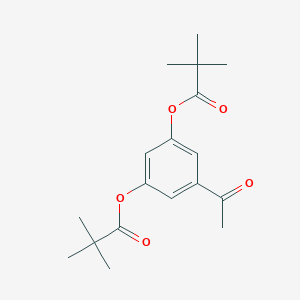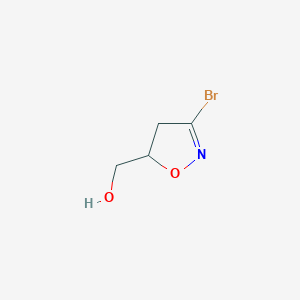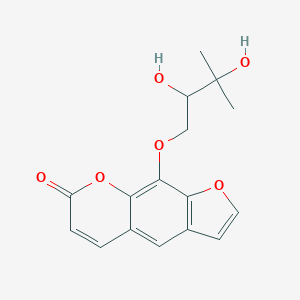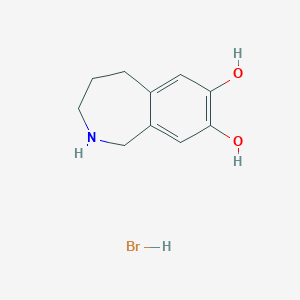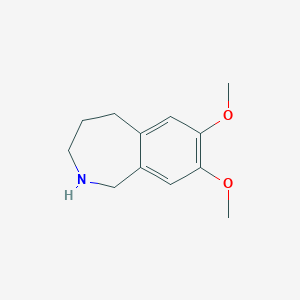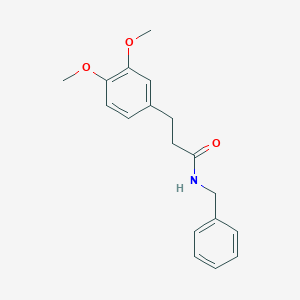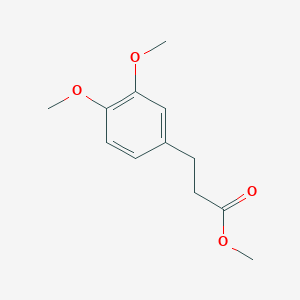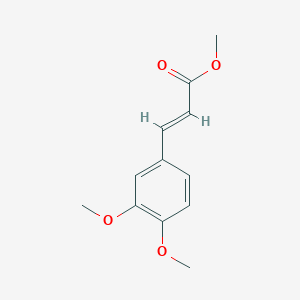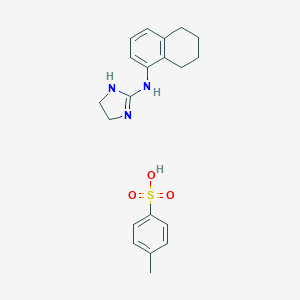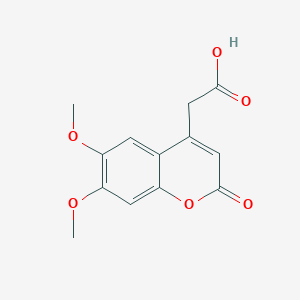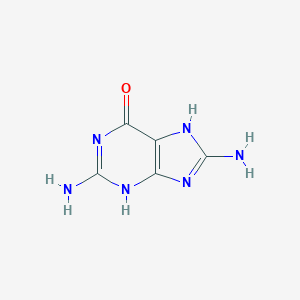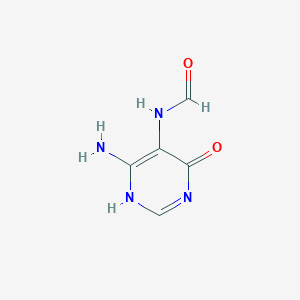![molecular formula C8H8N2O2 B017194 2-methyl-1H-benzo[d]imidazole-4,7-diol CAS No. 108129-32-4](/img/structure/B17194.png)
2-methyl-1H-benzo[d]imidazole-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1H-benzo[d]imidazole-4,7-diol, also known as MBI, is a chemical compound with potential applications in scientific research. It belongs to the class of benzimidazole derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4,7-diol is not fully understood. However, it has been suggested that 2-methyl-1H-benzo[d]imidazole-4,7-diol exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been shown to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been shown to improve glucose metabolism and reduce oxidative stress in diabetic animals. In addition, 2-methyl-1H-benzo[d]imidazole-4,7-diol has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-1H-benzo[d]imidazole-4,7-diol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. 2-methyl-1H-benzo[d]imidazole-4,7-diol is also relatively non-toxic and has been used in various in vitro and in vivo experiments. However, 2-methyl-1H-benzo[d]imidazole-4,7-diol has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, 2-methyl-1H-benzo[d]imidazole-4,7-diol has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for the study of 2-methyl-1H-benzo[d]imidazole-4,7-diol. One potential application is in the treatment of cancer. 2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapy. Another potential application is in the treatment of neurodegenerative diseases. 2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent. In addition, further studies are needed to determine the safety and efficacy of 2-methyl-1H-benzo[d]imidazole-4,7-diol in humans.
Méthodes De Synthèse
2-methyl-1H-benzo[d]imidazole-4,7-diol can be synthesized by the reaction of 2-methylbenzimidazole with nitric acid and sodium nitrite. The resulting compound is then reduced with sodium borohydride to obtain 2-methyl-1H-benzo[d]imidazole-4,7-diol. This synthesis method has been reported in various scientific literature.
Applications De Recherche Scientifique
2-methyl-1H-benzo[d]imidazole-4,7-diol has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties and can be used to protect cells from oxidative stress. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
108129-32-4 |
|---|---|
Nom du produit |
2-methyl-1H-benzo[d]imidazole-4,7-diol |
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-methyl-1H-benzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O2/c1-4-9-7-5(11)2-3-6(12)8(7)10-4/h2-3,11-12H,1H3,(H,9,10) |
Clé InChI |
NROLWYXCNABYFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2N1)O)O |
SMILES canonique |
CC1=NC2=C(C=CC(=C2N1)O)O |
Synonymes |
1H-Benzimidazole-4,7-diol,2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



